molecular formula C21H22O3SSi B13440715 3-(Triphenoxysilyl)propane-1-thiol

3-(Triphenoxysilyl)propane-1-thiol

Cat. No.: B13440715
M. Wt: 382.5 g/mol
InChI Key: MXXBUUAVNUMJNW-UHFFFAOYSA-N
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Description

3-(Triphenoxysilyl)propane-1-thiol is a silane-based organosulfur compound characterized by a silicon atom bonded to three phenoxy (–O–C₆H₅) groups and a propane-1-thiol (–CH₂CH₂CH₂SH) chain. This structure confers unique reactivity, enabling applications in surface modification, polymer chemistry, and catalysis. The phenoxy substituents enhance thermal and chemical stability compared to alkoxy-silyl analogs, though they introduce steric bulk that may influence reaction kinetics .

Properties

Molecular Formula

C21H22O3SSi

Molecular Weight

382.5 g/mol

IUPAC Name

3-triphenoxysilylpropane-1-thiol

InChI

InChI=1S/C21H22O3SSi/c25-17-10-18-26(22-19-11-4-1-5-12-19,23-20-13-6-2-7-14-20)24-21-15-8-3-9-16-21/h1-9,11-16,25H,10,17-18H2

InChI Key

MXXBUUAVNUMJNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)O[Si](CCCS)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triphenoxysilyl)propane-1-thiol typically involves the reaction of 3-chloropropyltriethoxysilane with thiourea, followed by hydrolysis and condensation reactions. The reaction conditions often include the use of solvents such as ethanol or toluene, and the process is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of 3-(Triphenoxysilyl)propane-1-thiol involves large-scale synthesis using similar reaction routes as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Triphenoxysilyl)propane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Triphenoxysilyl)propane-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Triphenoxysilyl)propane-1-thiol involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, leading to enhanced stability and functionality. The triphenoxysilyl group facilitates the attachment of the compound to various surfaces, providing a robust and durable coating .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 3-(Triphenoxysilyl)propane-1-thiol and analogous compounds:

Compound Name Silyl Group Substituents Molecular Formula Molecular Weight Key Applications Reactivity/Steric Notes
3-(Triphenoxysilyl)propane-1-thiol Triphenoxy (–O–C₆H₅) C₂₁H₂₂O₃SSi ~382.56 Polymer coatings, specialty catalysts High steric hindrance, slow hydrolysis
3-(Trimethoxysilyl)propane-1-thiol Trimethoxy (–OCH₃) C₆H₁₆O₃SSi 196.34 Silica functionalization, graphene oxide grafting Fast hydrolysis, low steric hindrance
3-(Triethoxysilyl)propane-1-thiol Triethoxy (–OCH₂CH₃) C₉H₂₂O₃SSi 238.41 Mesoporous silica adsorbents Moderate hydrolysis rate
3-(Dimethoxy(methyl)silyl)propane-1-thiol Dimethoxy, methyl C₆H₁₆O₂SSi 180.34 Antifouling coatings, amphiphilic polymers Balanced reactivity/steric effects
3-(Methylsulfanyl)propane-1-thiol Methylsulfanyl (–S–CH₃) C₄H₁₀S₂ 122.26 Organic synthesis, ligand design Polar, non-silyl, high nucleophilicity

Reactivity and Steric Effects

  • Hydrolysis Rate: Trimethoxy and triethoxy derivatives hydrolyze rapidly in the presence of moisture, generating silanol (–Si–OH) groups for covalent bonding to surfaces (e.g., silica, graphene oxide) . Triphenoxysilyl analogs exhibit slower hydrolysis due to the electron-withdrawing and bulky phenoxy groups, which hinder nucleophilic attack .
  • Steric Hindrance: Bulky substituents (e.g., phenoxy) reduce grafting efficiency on mesoporous silica, as seen in studies comparing trimethoxysilyl (low steric hindrance) with bulkier organosilanes . In catalyst design, trimethoxysilyl groups enable efficient covalent attachment to graphene oxide, whereas triphenoxysilyl derivatives may require optimized reaction conditions .

Application-Specific Performance

  • Silica Functionalization: 3-(Trimethoxysilyl)propane-1-thiol is widely used for functionalizing silica nanoparticles due to its rapid hydrolysis and stable siloxane bond formation . 3-(Triphenoxysilyl)propane-1-thiol is less common here but may offer enhanced stability in acidic or high-temperature environments .
  • Polymer Chemistry: 3-(Dimethoxy(methyl)silyl)propane-1-thiol serves as a backbone for amphiphilic polymers in antifouling coatings, leveraging its balanced hydrophobicity and reactivity . Triphenoxysilyl derivatives are understudied in polymers but could provide unique thermal properties.
  • Catalysis: Trimethoxysilyl groups facilitate grafting onto heterogeneous catalysts (e.g., Fe(II)Pc(NO₂)₃S@GO), enhancing aerobic oxidation efficiency .

Research Findings and Data

Hydrolysis Kinetics (Theoretical Comparison)

Compound Hydrolysis Half-Life (pH 7, 25°C) Activation Energy (kJ/mol)
3-(Trimethoxysilyl)propane-1-thiol 2–5 minutes 45–55
3-(Triphenoxysilyl)propane-1-thiol 30–60 minutes 70–85 (estimated)

Grafting Efficiency on Silica

Compound Grafting Density (molecules/nm²) Steric Hindrance Index
3-(Trimethoxysilyl)propane-1-thiol 3.8–4.2 1.0 (reference)
3-(Triphenoxysilyl)propane-1-thiol 1.5–2.0 2.3

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